N-(dodecanoyl)-sphinganine-1-phosphocholine
Beschreibung
Molecular Formula and Stereochemical Configuration
N-(dodecanoyl)-sphinganine-1-phosphocholine possesses the molecular formula C₃₅H₇₃N₂O₆P with a precise molecular weight of 648.951 g/mol. The compound's stereochemical configuration follows the systematic nomenclature [(2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate, indicating specific spatial arrangements at key carbon centers.
The structural architecture encompasses three primary molecular domains: a sphinganine backbone featuring an 18-carbon saturated amino alcohol chain, a dodecanoyl (12-carbon) fatty acid residue linked via amide bonding, and a phosphocholine head group attached to the C1 hydroxyl position. Critical stereochemical features include the (2S,3R) configuration at the sphingoid base, which establishes the compound's characteristic three-dimensional conformation and influences its membrane integration properties.
The compound's InChI key (AAKFURSPBCUAIO-SZAHLOSFSA-N) provides unique molecular identification, while its canonical SMILES representation (CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCCN+(C)C)NC(=O)CCCCCCCCCCC)O) describes the complete structural connectivity.
Comparative Analysis of Sphingomyelin Backbone Variants (d18:0 vs. d18:1)
The fundamental distinction between dihydrosphingomyelin variants centers on the presence or absence of the C4-C5 double bond within the sphingoid base. This compound (d18:0/12:0) features a fully saturated sphinganine backbone, contrasting sharply with its unsaturated counterpart N-(dodecanoyl)-sphing-4-enine-1-phosphocholine (d18:1/12:0), which contains a trans-double bond between carbons 4 and 5.
Comparative molecular analysis reveals distinct physicochemical properties between these structural variants. The saturated d18:0 backbone in this compound exhibits enhanced conformational flexibility and modified hydrogen bonding capabilities compared to the rigidified d18:1 structure. Nuclear magnetic resonance investigations have demonstrated that the absence of the C4-C5 double bond allows dihydrosphingomyelin molecules to achieve closer intermolecular associations, potentially strengthening lipid-lipid interactions within membrane environments.
| Structural Parameter | d18:0 (Sphinganine) | d18:1 (Sphingosine) | Difference |
|---|---|---|---|
| Molecular Formula | C₃₅H₇₃N₂O₆P | C₃₅H₇₁N₂O₆P | +2H atoms |
| Molecular Weight | 648.9 g/mol | 646.9 g/mol | +2.0 g/mol |
| Double Bond Content | 0 | 1 (C4-C5) | -1 double bond |
| Conformational Rigidity | Lower | Higher | Increased flexibility |
Research findings indicate that dihydrosphingomyelin species demonstrate superior domain formation capabilities within membrane systems, attributed to their enhanced potential for intermolecular hydrogen bonding networks. The saturated nature of the sphinganine backbone facilitates tighter molecular packing arrangements, contributing to increased membrane ordering effects compared to sphingosine-containing analogs.
Substituent Dynamics: Dodecanoyl Group Positioning and Conformational Effects
The dodecanoyl substituent in this compound significantly influences the compound's overall conformational behavior and membrane integration characteristics. The 12-carbon saturated fatty acid chain, attached via amide linkage to the C2 amino group of the sphinganine backbone, exhibits specific orientational preferences that affect intermolecular interactions.
Conformational analysis studies have revealed that the dodecanoyl group adopts preferential orientations that facilitate both intramolecular and intermolecular hydrogen bonding networks. The amide nitrogen participates in dynamic hydrogen bonding interactions that vary with concentration and hydration states. In monomeric forms at low concentrations, the amide proton primarily engages in intramolecular hydrogen bonding with phosphate group oxygens, whereas at higher concentrations approaching critical micelle formation, intermolecular hydrogen bonding becomes predominant.
The relatively short 12-carbon chain length of the dodecanoyl group creates distinct phase behavior compared to longer-chain analogs. Surface pressure-area studies of related ceramide systems demonstrate that shorter acyl chains (C10-C12) exhibit reduced intermolecular chain-chain interactions, leading to different phase transition characteristics. These findings suggest that this compound occupies an intermediate position in the spectrum of sphingolipid physical properties.
Molecular dynamics investigations indicate that the dodecanoyl group positioning influences the overall molecular geometry and affects the compound's critical micelle concentration. The amphipathic nature of the molecule, with its hydrophobic dodecanoyl-sphinganine core and hydrophilic phosphocholine head group, determines its membrane partitioning behavior and lateral organization within lipid bilayer systems.
Spectroscopic Signatures: ¹H NMR, ³¹P NMR, and High-Resolution Mass Spectrometry
Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational dynamics and molecular interactions of this compound. ¹H NMR investigations reveal characteristic resonance patterns that distinguish this compound from related sphingolipid species. The amide proton resonance exhibits concentration-dependent chemical shift variations, reflecting changes in hydrogen bonding environments from intramolecular to intermolecular interactions as molecular aggregation increases.
Comparative ¹H NMR analysis between dihydrosphingomyelin and sphingomyelin species demonstrates that the saturated sphinganine backbone produces distinct spectral signatures. The absence of the C4-C5 double bond alters the chemical environment of adjacent protons, resulting in modified coupling patterns and chemical shift values. These spectroscopic differences provide reliable methods for distinguishing between d18:0 and d18:1 backbone variants in complex lipid mixtures.
³¹P NMR spectroscopy offers critical information regarding phosphocholine head group dynamics and membrane integration behavior. The phosphorus nucleus serves as a sensitive probe for detecting changes in molecular mobility, hydrogen bonding status, and membrane phase transitions. Studies have shown that dihydrosphingomyelin species exhibit narrower ³¹P NMR linewidths compared to their unsaturated counterparts, indicating enhanced molecular ordering and reduced head group mobility.
| NMR Parameter | ¹H NMR Features | ³¹P NMR Characteristics |
|---|---|---|
| Chemical Shift Range | δ 0.8-7.5 ppm | δ 0 to -2 ppm |
| Key Resonances | Amide NH, C3-OH, N(CH₃)₃ | Phosphate P-O |
| Concentration Effects | NH downfield shift | Linewidth narrowing |
| Temperature Sensitivity | High (hydrogen bonding) | Moderate (head group mobility) |
High-resolution mass spectrometry analysis confirms the precise molecular composition and provides detailed fragmentation patterns for structural identification. The exact mass measurement of 648.520625077 u enables unambiguous molecular formula determination and distinguishes this compound from isomeric compounds. Tandem mass spectrometry experiments reveal characteristic fragmentation pathways, including loss of the phosphocholine head group and systematic breakdown of the dodecanoyl chain, facilitating structural confirmation and purity assessment.
Advanced mass spectrometric techniques demonstrate the compound's behavior under various ionization conditions, with positive-ion mode typically producing the protonated molecular ion [M+H]⁺ and the trimethylammonium fragment from the phosphocholine head group. These spectroscopic methodologies collectively provide comprehensive analytical tools for identification, quantification, and structural characterization of this compound in research applications.
Eigenschaften
IUPAC Name |
[(2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41)/t33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFURSPBCUAIO-SZAHLOSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H73N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677071 | |
| Record name | (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474923-31-4 | |
| Record name | (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various proteins and enzymes within the cell
Mode of Action
It is known that similar compounds can alter the fatty acid and protein profiles of cells when cultivated under certain conditions. This suggests that N-(dodecanoyl)-sphinganine-1-phosphocholine may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
It is known that similar compounds can alter important pathways related to oxidative stress and stationary phase response in cells
Result of Action
It is known that similar compounds can alter the abundance of certain proteins and the levels of free cellular thiol, suggesting potential effects on oxidative stress resistance.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound can alter the fatty acid and protein profiles of cells cultivated in an anaerobic condition
Biologische Aktivität
N-(Dodecanoyl)-sphinganine-1-phosphocholine (also known as N-(dodecanoyl)-sphingomyelin) is a complex sphingolipid that plays significant roles in various biological processes, particularly in neurobiology and cellular signaling. This article delves into its biological activity, mechanisms of action, and implications for health and disease.
Chemical Structure and Properties
This compound is characterized by a sphinganine backbone with a dodecanoyl fatty acid chain and a phosphocholine head group. Its molecular formula is C₁₈H₃₉N₂O₄P, with a molecular weight of approximately 648.938 g/mol. The unique properties of this compound arise from its specific fatty acid chain length, which influences its interactions within cellular membranes.
1. Role in Myelin Sheath Formation
This compound is crucial for the formation and maintenance of the myelin sheath in oligodendrocytes. This sheath is essential for proper neuronal function, facilitating the rapid transmission of electrical impulses along nerve fibers.
2. Cell Signaling Modulation
This sphingolipid modulates several cell signaling pathways that affect cell growth, differentiation, and apoptosis. It interacts with various proteins involved in signal transduction, influencing inflammatory responses and neurodegenerative processes .
3. Inflammation and Neurodegeneration
Research indicates that this compound may play a role in inflammatory responses associated with neurodegenerative diseases. Its ability to influence cell signaling pathways positions it as a potential target for therapeutic interventions in conditions such as multiple sclerosis and Alzheimer's disease.
Comparative Analysis with Similar Compounds
The table below summarizes the structural characteristics and unique features of this compound compared to other sphingolipids:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(octadecanoyl)-sphinganine-1-phosphocholine | Contains an octadecanoyl chain | Longer fatty acid chain enhances membrane fluidity |
| N-(tetradecanoyl)-sphinganine-1-phosphocholine | Contains a tetradecanoyl chain | Shorter than dodecanoyl; may affect membrane dynamics |
| N-(hexadecanoyl)-sphinganine-1-phosphocholine | Contains a hexadecanoyl chain | Intermediate chain length affects bioactivity |
The specific dodecanoyl fatty acid chain of this compound gives it distinct biological activities compared to other sphingolipids.
1. Neuroprotective Effects
A study demonstrated that this compound exhibits neuroprotective effects in models of neurodegeneration. It was shown to reduce apoptosis in neuronal cells exposed to oxidative stress, indicating its potential as a therapeutic agent in neurodegenerative diseases .
2. Cancer Research
Sphingolipids, including this compound, have been implicated in cancer biology. Research suggests that they can modulate tumor growth through their effects on cell signaling pathways related to proliferation and apoptosis . For instance, studies have indicated that alterations in sphingolipid metabolism can influence cancer cell survival and resistance to chemotherapy .
Wissenschaftliche Forschungsanwendungen
Neurobiology and Cellular Signaling
C12-SM is integral to the structure and function of cellular membranes, particularly in the central nervous system. Its unique dodecanoyl fatty acid chain contributes to the formation and maintenance of the myelin sheath, which is essential for proper neuronal function. Research indicates that sphingolipids like C12-SM modulate cell signaling pathways that influence:
- Cell Growth : C12-SM interacts with proteins involved in growth factor signaling, potentially affecting neuronal survival and differentiation.
- Inflammatory Responses : Studies have shown that C12-SM can modulate inflammation by influencing the activity of receptors involved in immune responses .
- Neurodegenerative Diseases : The compound’s role in maintaining myelin integrity suggests its potential use in studying conditions like multiple sclerosis and Alzheimer's disease, where sphingolipid metabolism is disrupted .
Lipid Metabolism Studies
C12-SM serves as a model compound for studying sphingolipid metabolism. Its synthesis involves several enzymatic steps, allowing researchers to investigate the pathways of sphingolipid biosynthesis and degradation. Key applications include:
- Metabolic Pathway Analysis : Researchers utilize C12-SM to explore metabolic pathways involving sphingolipids, contributing to a better understanding of lipid homeostasis.
- Disease Biomarkers : Variations in sphingolipid profiles, including C12-SM, are associated with metabolic disorders such as diabetes. Studies have linked specific sphingolipid ratios to the risk of developing prediabetes .
Drug Development and Therapeutic Applications
The biological activities of C12-SM make it a candidate for therapeutic applications:
- Neuroprotective Agents : Due to its neuroprotective properties, C12-SM may be investigated as a potential treatment for neurodegenerative diseases .
- Anti-inflammatory Treatments : By modulating inflammatory pathways, C12-SM could be explored for developing anti-inflammatory therapies.
Case Studies
Several studies highlight the relevance of C12-SM in various research contexts:
Vergleich Mit ähnlichen Verbindungen
Acyl Chain Length and Saturation
The primary distinction among sphingomyelins lies in their acyl chain length and backbone saturation. Below is a comparative analysis:
Backbone Variations
- Sphinganine (d18:0): Fully saturated backbone (e.g., this compound) .
- Sphingosine (d18:1): Contains a Δ4 double bond (e.g., N-(octadecanoyl)-sphing-4-enine-1-phosphocholine) .
Physicochemical Properties
Shorter acyl chains (e.g., 12:0) reduce melting temperatures and enhance membrane fluidity compared to long-chain derivatives like SM(d18:0/24:1) . The phosphocholine head group confers amphipathicity, enabling integration into lipid bilayers. In contrast, hydroxylated acyl chains (e.g., 3-OH dodecanoyl in bacterial lipid A) introduce polar moieties, altering membrane interactions , though such modifications are absent in the target compound.
Metabolic Roles
This compound is a differential metabolite in sphingolipid metabolism pathways, influencing stress adaptation in crustaceans . Longer-chain SMs, such as SM(d18:0/24:1), are associated with specialized membrane domains in eukaryotes, while shorter chains may optimize fluidity in dynamic membranes .
Membrane Mechanics
In lipid nanotube studies, sphingomyelins like SM(d18:0/12:0) contribute to membrane rigidity and curvature stabilization, contrasting with unsaturated SMs (e.g., SM(d18:1/18:0)), which enhance flexibility .
Model Systems
Vorbereitungsmethoden
Chemical Synthesis of N-(dodecanoyl)-sphinganine-1-phosphocholine
The chemical synthesis of this compound typically involves multi-step organic synthesis starting from sphinganine (dihydrosphingosine) as the backbone molecule. The key steps include:
- N-acylation of sphinganine : The primary amine group on the sphinganine backbone is acylated with dodecanoyl chloride or dodecanoic acid derivatives under controlled conditions to form N-(dodecanoyl)-sphinganine.
- Phosphorylation and choline attachment : The hydroxyl group at the 1-position of the sphinganine is phosphorylated, followed by conjugation with choline to yield the phosphocholine head group. This step often uses reagents such as phosphocholine donors or phosphoramidite chemistry.
- Purification : The product is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.
Due to the complexity and flexibility of the molecule, conformer generation and structural characterization require advanced techniques like mass spectrometry and NMR spectroscopy to confirm the stereochemistry and purity.
Extraction and Preparation from Biological Samples
An alternative to full chemical synthesis is the extraction and isolation of this compound from biological tissues or cultured cells, often used for analytical standards or lipidomic studies.
- Sample preparation : Biological samples such as cultured cells (e.g., RAW264.7 macrophage cell line) are harvested and washed to remove media and contaminants.
- Lipid extraction : A modified Bligh-Dyer or Folch extraction method is employed, using mixtures of methanol, chloroform, and water to separate lipids into organic and aqueous phases.
- Use of internal standards : To quantify and ensure recovery, internal standards including synthetic this compound analogs (C12 chain length) are added in known amounts during extraction.
- Removal of interfering lipids : Treatment with alkaline methanol (e.g., 1 M KOH in methanol) is used to cleave glycerolipids that may interfere with sphingolipid analysis.
- Separation and purification : The extracted lipids are subjected to reverse-phase liquid chromatography (LC) using C18 columns with optimized solvent gradients to separate sphingomyelin species including this compound.
- Detection and quantification : Electrospray ionization tandem mass spectrometry (ESI-MS/MS) with multiple reaction monitoring (MRM) is employed for sensitive and specific detection.
This method allows for reliable quantification and analysis of sphingomyelin species in complex biological matrices.
Summary Table of Preparation Methods
| Preparation Method | Description | Key Reagents/Equipment | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Synthesis | Multi-step organic synthesis involving N-acylation and phosphorylation of sphinganine | Dodecanoyl chloride, phosphocholine donors, HPLC | High purity, customizable structure | Complex, time-consuming, requires expertise |
| Extraction from Biological Samples | Lipid extraction from cells/tissues using organic solvents and alkaline treatment | Methanol, chloroform, KOH, LC-MS/MS | Reflects natural lipid species, suitable for lipidomics | Requires biological material, complex mixtures |
| Use of Internal Standard Cocktails | Addition of synthetic this compound as internal standard for quantification | Certified standard cocktails, mass spectrometers | Improves quantification accuracy | Dependent on availability, cost |
Detailed Research Findings
- Extraction Efficiency : Overnight incubation of samples at 48°C with methanol and chloroform enhances extraction of sphingolipids due to their high phase transition temperatures.
- Alkaline Treatment : Incubation with 1 M KOH in methanol at 37°C for 2 hours effectively removes glycerolipids without degrading sphingolipids, improving purity for analysis.
- Chromatographic Separation : Use of reverse-phase C18 columns with a binary solvent system containing methanol, water, formic acid, and ammonium formate allows efficient separation of sphingomyelin species including this compound.
- Mass Spectrometry : Tandem MS with electrospray ionization in multiple reaction monitoring mode provides sensitive and specific detection, enabling quantification even in small sample sizes such as cultured cells.
- Standardization : The LIPID MAPS internal standard cocktail, including the C12 sphingomyelin analog, is validated for use across different mass spectrometry platforms, ensuring reproducibility and comparability of results.
Q & A
Basic Question: What analytical methodologies are recommended for quantifying N-(dodecanoyl)-sphinganine-1-phosphocholine in biological samples?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is the gold standard. Key steps include:
- Internal Standards : Use deuterated analogs (e.g., C17-sphinganine-1-phosphate) to correct for extraction efficiency and matrix effects .
- Extraction Protocol : Alkaline methanol-chloroform extraction (1:2 v/v) with saponification (1 M KOH, 37°C, 2 h) to remove glycerolipids, followed by neutralization and reconstitution in LC-compatible solvents .
- Detection Parameters : Optimize MRM transitions (e.g., m/z 760.6 → 184.1 for phosphocholine headgroup detection) .
Advanced Question: How can researchers design experiments to investigate the role of this compound in sphingolipid-mediated stress adaptation in non-mammalian models?
Methodological Answer:
- Model Systems : Use organisms like Eriocheir sinensis (Chinese mitten crab), where sphingolipid metabolism is linked to environmental stress responses. Track This compound as a differential metabolite in tissues exposed to hypoxia or salinity changes .
- Multi-Omics Integration : Pair lipidomics with transcriptomics to correlate sphingolipid levels with gene expression in pathways like ko00600 (sphingolipid metabolism). Use tools like MetaboAnalyst for pathway enrichment analysis .
- Functional Assays : Inhibit serine palmitoyltransferase (SPT) to disrupt sphingolipid synthesis and observe compensatory mechanisms .
Basic Question: What are the structural characteristics of this compound, and how do they influence its classification in lipid databases?
Methodological Answer:
- Systematic Naming : Follow LMSD conventions: SM(d18:0/12:0) denotes a sphinganine (d18:0) backbone with a dodecanoyl (12:0) acyl chain .
- Mass Spectrometry Validation : Confirm exact mass (m/z 704.5832) and fragmentation patterns (e.g., loss of phosphocholine headgroup at m/z 184.1) .
- 3D Modeling : Use tools like Avanti’s lipid maps to predict membrane localization and interactions .
Advanced Question: How should researchers address contradictions in reported concentrations of this compound across studies using different extraction protocols?
Methodological Answer:
- Controlled Comparisons : Replicate extractions using parallel methods (e.g., Bligh-Dyer vs. alkaline methanol-chloroform) on the same sample set. Quantify recovery rates with internal standards .
- Matrix Effect Analysis : Spike synthetic This compound into control matrices (e.g., plasma, vitreous humor) to assess interference .
- Inter-Lab Validation : Collaborate with lipidomics consortia (e.g., NIH LIPID MAPS) to standardize protocols and share reference datasets .
Advanced Question: What mechanistic approaches are suitable for studying this compound in diabetic complications, such as vitreous pathology?
Methodological Answer:
- Clinical Cohorts : Compare vitreous samples from age-matched controls and T2DM donors. Use multivariate statistics (OPLS-DA) to identify This compound as a discriminant metabolite .
- In Vitro Models : Treat retinal pericytes with exogenous sphingomyelin and measure vascular permeability via NBD-PC fluorescence quenching assays .
- Pathway Mapping : Link elevated levels to ceramide synthase activity or sphingomyelinase dysregulation using enzyme inhibitors (e.g., myriocin) .
Basic Question: How can researchers validate the purity of synthetic this compound for in vitro studies?
Methodological Answer:
- Chromatographic Purity : Use HPLC with evaporative light scattering detection (ELSD) to confirm >97% purity. Validate with a C18 column (4.6 × 150 mm, 5 µm) and isocratic elution (acetonitrile:methanol:water, 70:25:5 v/v) .
- NMR Spectroscopy : Analyze H and P NMR spectra to confirm acyl chain integration and phosphocholine headgroup presence .
- Critical Micelle Concentration (CMC) : Measure via fluorescent probes (e.g., diphenylhexatriene) to ensure consistency with literature values (e.g., ~10 µM) .
Advanced Question: What strategies resolve ambiguities in distinguishing this compound from isobaric lipids in complex mixtures?
Methodological Answer:
- High-Resolution MS : Use Q-TOF or Orbitrap platforms (resolving power >30,000) to differentiate isobars (e.g., SM(d18:1/12:0) vs. SM(d16:0/14:0)) by exact mass .
- Ion Mobility Spectrometry : Separate isomers based on collision cross-section (CCS) differences .
- Enzymatic Digestion : Treat samples with sphingomyelinase to hydrolyze phosphocholine headgroups, confirming specificity via loss of m/z 184.1 signal .
Table 1: Key Physicochemical Properties of This compound
| Property | Value | Source |
|---|---|---|
| Systematic Name | SM(d18:0/12:0) | |
| Exact Mass (m/z) | 704.5832 | |
| CAS Registry Number | 474923-21-2 | |
| Solubility | Chloroform:methanol (2:1 v/v) | |
| Critical Micelle Concentration | ~10 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
